molecular formula C8H6N2S B1298895 5-(3-Thienyl)pyrimidine CAS No. 58759-02-7

5-(3-Thienyl)pyrimidine

Cat. No.: B1298895
CAS No.: 58759-02-7
M. Wt: 162.21 g/mol
InChI Key: SMUZGJKUUBLEFK-UHFFFAOYSA-N
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Description

5-(3-Thienyl)pyrimidine is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Optical Properties and Sensor Applications

5-(3-Thienyl)pyrimidine derivatives exhibit significant optical properties due to their electron-deficient pyrimidine core and donor-type aryl groups linked by a thiophene spacer. Such compounds, specifically 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, show distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups. One derivative, in particular, demonstrated strong fluorosolvatochromic properties and proton sensitivity, indicating potential use as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).

2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Efficient synthesis methods for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been developed, highlighting the biological significance of thienopyrimidine derivatives. These derivatives have shown potential as inhibitors of VEGF receptor-2 kinase, crucial for new blood vessel formation in tumors, and as selective ligands for the 5-HT3 receptor, with applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).

3. Antimicrobial and Anti-inflammatory Agents

New thieno[2,3-d]pyrimidine heterocyclic compounds have shown remarkable activity against fungi, bacteria, and inflammation, making them significant in antimicrobial and anti-inflammatory research (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

4. Antibacterial Activity

2-Amino-6-aryl-4-(2-thienyl)pyrimidines synthesized via microwave-assisted methods demonstrated significant antibacterial activity against gram-positive organisms, surpassing reference drugs like ciprofloxacin and norfloxacin. However, they were less effective against gram-negative bacteria (Chandrasekaran & Nagarajan, 2005).

5. Antitumor Agents and Folate Receptor Substrates

A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents. These compounds inhibited the growth of tumor cells expressing folate receptors but were inactive against cells lacking these receptors. They represent a unique class of antitumor agents with dual inhibitory activity and folate receptor specificity (Deng et al., 2009).

6. Synthesis of Pyrazolo[1,5-a] Pyrimidines

Thienyl pyrazolo[1,5-a] pyrimidines have been synthesized using environmentally friendly solvents and exhibited promising antibacterial activity. This synthesis method highlights the environmental benefits and potential applications in microbial inhibition (Konda et al., 2022).

Future Directions

Pyrimidines, including 5-(3-Thienyl)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .

Mechanism of Action

Target of Action

5-(3-Thienyl)pyrimidine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects Pyrimidines are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . Therefore, it can be inferred that this compound might interact with its targets in a similar manner.

Biochemical Pathways

This compound, as a pyrimidine derivative, is likely to be involved in the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . The affected pathways and their downstream effects would depend on the specific targets of this compound.

Pharmacokinetics

The suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like this compound, is known for its mild and functional group tolerant reaction conditions, suggesting a potential for good bioavailability .

Result of Action

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects . Therefore, it can be inferred that this compound might have similar effects.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction used in its synthesis is known for its environmentally benign nature . .

Biochemical Analysis

Biochemical Properties

5-(3-Thienyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prion proteins, specifically promoting the formation of SDS-resistant dimers and trimers of PrP (27–30), which are associated with prion infectivity

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can trap prion infectivity in murine cells, leading to a reduction in prion infectivity in vivo . This indicates that the compound can modulate cellular processes related to prion diseases, potentially offering therapeutic benefits.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to induce the formation of stable prion protein oligomers, which are resistant to protease digestion . This suggests that the compound may inhibit the conversion of normal prion proteins to their pathogenic forms, thereby reducing prion infectivity. Additionally, the compound’s interactions with other proteins and enzymes may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, leading to long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing prion infectivity without causing significant toxicity At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized through pathways involving pyrimidine metabolism, which includes enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into the compound’s localization and accumulation within different cellular compartments, which is essential for its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes

Properties

IUPAC Name

5-thiophen-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUZGJKUUBLEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313744
Record name 5-(3-Thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58759-02-7
Record name 5-(3-Thienyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58759-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.